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Compound of Interest

Compound Name: GSK3368715 trihydrochloride

Cat. No.: B15588859

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for
assessing the target engagement of GSK3368715, a first-in-class, reversible inhibitor of Type |
protein arginine methyltransferases (PRMTSs), in tumor tissues.

Introduction

GSK3368715 is a potent and selective inhibitor of Type | PRMTSs, including PRMT1, PRMT3,
PRMT4 (CARM1), PRMT6, and PRMT8.[1] These enzymes catalyze the asymmetric
dimethylation of arginine (ADMA) residues on histone and non-histone proteins, playing a
crucial role in various cellular processes, including gene expression, RNA processing, and DNA
damage repair.[1] Dysregulation of Type | PRMTs, particularly PRMT1, is implicated in the
pathogenesis of numerous cancers, making them a compelling therapeutic target.[1][2]
GSK3368715 exerts its anti-tumor effects by inhibiting the production of ADMA, thereby
modulating oncogenic signaling pathways.[1][3]

Assessing target engagement is critical in the clinical development of GSK3368715 to establish
a pharmacokinetic/pharmacodynamic (PK/PD) relationship and to determine the optimal
biological dose. The primary pharmacodynamic biomarker for GSK3368715 is the level of
ADMA on substrate proteins within tumor tissue and peripheral blood mononuclear cells
(PBMCs).[1][4] A key substrate identified for monitoring target engagement is heterogeneous
nuclear ribonucleoprotein A1 (hnRNP-A1), where changes in the methylation of specific
arginine residues can be quantified.[1][4]
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Quantitative Data Summary
. hibi ivity of

Target IC50 (nM)
PRMT1 2.5
PRMT3 4.1
PRMT4 6.3
PRMT6 3.8
PRMTS 8.0

Data compiled from preclinical studies.[1][5]

In Vivo Efficacy of GSK3368715 in a Pancreatic Cancer
Xenograft Model (BxPC3)

Treatment Group Tumor Growth Inhibition (%)
Vehicle Control 0

GSK3368715 (50 mg/kg, once daily) 45

GSK3368715 (100 mg/kg, once daily) 85

Data from a preclinical study in a BXxPC3

pancreatic cancer xenograft model.[1]

Clinical Pharmacokinetics of GSK3368715 (Day 15)
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Dose (once daily) Cmax (ng/mL) Tmax (hr)

50 mg 135 (+ 68.1) 1.0 (0.5 - 2.0)
100 mg 308 (+ 131) 1.0 (0.5 - 4.0)
200 mg 634 (+ 254) 1.0 (0.5 - 2.0)

Mean (£SD) plasma
pharmacokinetic parameters
from a Phase 1 clinical trial
(NCT03666988).[1]

~linical Pl | ics of GSK336

Dose (once daily) Tissue Target Engagement
100 mg PBMCs Target engagement observed
100 mg Tumor Biopsies Modest and variable

Pharmacodynamic effects
observed in a Phase 1 clinical
trial (NCT03666988).[1][6][7]

Signaling Pathway and Mechanism of Action

GSK3368715 is an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor that binds to the
protein substrate binding pocket of Type | PRMTs.[4] This inhibition blocks the transfer of
methyl groups from SAM to arginine residues on substrate proteins, leading to a global
reduction in cellular ADMA levels.[3][4] This shift in arginine methylation status affects various
downstream signaling pathways implicated in cancer, such as those involving EGFR and Wnt,
and also impacts RNA metabolism and the DNA damage response.[8]
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Caption: Mechanism of action of GSK3368715.

Experimental Protocols
Experimental Workflow for Assessing Target
Engagement in Tumors

The general workflow for assessing GSK3368715 target engagement in tumor biopsies
involves sample collection, protein extraction, and subsequent analysis using either mass
spectrometry or Western blotting to quantify the levels of asymmetrically dimethylated proteins.
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Caption: Workflow for assessing target engagement.
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Protocol 1: Tumor Tissue Lysate Preparation for
Downstream Analysis

This protocol describes the preparation of total protein lysates from tumor biopsy samples.

Materials:

Frozen tumor tissue biopsy
Liquid nitrogen
Mortar and pestle, pre-chilled

RIPA Lysis Buffer (e.g., 25mM Tris-HCI pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)
supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM
Na3VO4, and 1X Protease Inhibitor Cocktail)[9]

Microcentrifuge tubes, pre-chilled
Sonicator
Refrigerated microcentrifuge

BCA Protein Assay Kit

Procedure:

Place the frozen tumor tissue in a pre-chilled mortar containing liquid nitrogen and grind to a
fine powder using a pestle.

Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

Add ice-cold RIPA lysis buffer to the tube (approximately 100 pL of buffer per 10 mg of
tissue).

Vortex briefly and incubate on ice for 30 minutes, with intermittent vortexing every 10
minutes.
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e Sonicate the lysate on ice for three cycles of 10 seconds on and 30 seconds off to ensure
complete cell lysis and to shear DNA.[9]

e Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]

o Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.

o Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to
the manufacturer's instructions.

Aliquot the lysate and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Western Blotting for Global ADMA Levels in
Tumor Lysates

This protocol provides a method for the semi-quantitative assessment of global asymmetric
dimethylarginine levels in tumor protein lysates.

Materials:

Tumor protein lysate (prepared as in Protocol 1)

e 2X Laemmli sample buffer

o SDS-PAGE gels

o Electrophoresis and transfer apparatus

e PVDF membrane

» Blocking buffer (e.g., 5% non-fat dry milk in TBST)

e Primary antibody: Anti-asymmetric dimethylarginine (ADMA) antibody

» Loading control primary antibody (e.g., anti-3-actin or anti-GAPDH)

o HRP-conjugated secondary antibody
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e Chemiluminescent detection substrate
e Imaging system

Procedure:

e Thaw the tumor protein lysate on ice.

» Prepare samples for loading by mixing the lysate with an equal volume of 2X Laemmli
sample buffer. A total of 20-30 ug of protein per lane is recommended.

e Boil the samples at 95-100°C for 5 minutes.

e Load the samples and a molecular weight marker onto an SDS-PAGE gel and perform
electrophoresis according to the manufacturer's instructions.

o Transfer the separated proteins to a PVDF membrane.

» Block the membrane with blocking buffer for 1 hour at room temperature with gentle
agitation.

 Incubate the membrane with the primary anti-ADMA antibody (diluted in blocking buffer)
overnight at 4°C with gentle agitation.

o Wash the membrane three times for 10 minutes each with TBST.

 Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking
buffer) for 1 hour at room temperature.

¢ Wash the membrane three times for 10 minutes each with TBST.

» Prepare the chemiluminescent substrate according to the manufacturer's instructions and
apply it to the membrane.

o Capture the chemiluminescent signal using an imaging system.

» Strip the membrane (if necessary) and re-probe with a loading control antibody to normalize
for protein loading.
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Protocol 3: Mass Spectrometry-Based Quantification of
ADMA on hnRNP-A1

This protocol outlines a targeted mass spectrometry approach for the precise quantification of
asymmetric dimethylarginine on hnRNP-A1, a specific pharmacodynamic biomarker for
GSK3368715.[1]

Materials:

Tumor protein lysate (prepared as in Protocol 1)

Dithiothreitol (DTT)

lodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Solid-phase extraction (SPE) cartridges (e.g., C18)

Ligquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

e Protein Denaturation, Reduction, and Alkylation:

o Take a known amount of protein lysate (e.g., 50 pg) and adjust the volume with an
appropriate buffer (e.g., 50 mM ammonium bicarbonate).

o Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce
disulfide bonds.

o Cool the sample to room temperature and add IAA to a final concentration of 20 mM.
Incubate in the dark for 30 minutes to alkylate cysteine residues.

e Tryptic Digestion:

o Add trypsin to the protein sample at a 1:50 (trypsin:protein) ratio.
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o Incubate overnight at 37°C.

o Peptide Cleanup:

o Acidify the digest with formic acid.

o Desalt and concentrate the peptides using an SPE cartridge according to the
manufacturer's protocol.

o Elute the peptides and dry them down in a vacuum centrifuge.

e LC-MS/MS Analysis:

o

Reconstitute the dried peptides in an appropriate solvent (e.g., 0.1% formic acid in water).
o Inject the peptide sample into the LC-MS/MS system.

o Perform targeted analysis to specifically monitor for the precursor and fragment ions of the
asymmetrically dimethylated arginine-containing peptide from hnRNP-AL.

o Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM)
method for quantification.

o Data Analysis:

o Analyze the LC-MS/MS data using appropriate software to quantify the peak areas of the
methylated and unmethylated forms of the target peptide.

o Calculate the ratio of methylated to unmethylated peptide to determine the extent of target
engagement.

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the
target engagement of GSK3368715 in tumor tissues. The use of pharmacodynamic
biomarkers, such as global ADMA levels and specific methylation of hLnRNP-A1, are essential
for the clinical development of this and other PRMT inhibitors.[1][11] While the clinical
development of GSK3368715 was halted due to safety concerns and limited efficacy, the

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33335114/
https://pubmed.ncbi.nlm.nih.gov/31537613/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

methodologies developed for assessing its target engagement remain highly relevant for the
broader field of PRMT-targeted therapies.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15588859?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

